molecular formula C13H8F2N2O2S B13481799 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride

2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride

Katalognummer: B13481799
Molekulargewicht: 294.28 g/mol
InChI-Schlüssel: JDKDBBIUAJKELR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride is a complex organic compound that features a unique combination of a fluoroimidazo[1,2-a]pyridine moiety and a benzene sulfonyl fluoride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoroimidazo[1,2-a]pyridine core, which can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and a fluorinated aldehyde. The resulting intermediate is then subjected to sulfonylation using benzene sulfonyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The imidazo[1,2-a]pyridine core can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a more oxidized form of the imidazo[1,2-a]pyridine core.

Wissenschaftliche Forschungsanwendungen

2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluoroimidazo[1,2-a]pyridine core can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{6-chloroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride
  • 2-{6-methylimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride
  • 2-{6-bromoimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride

Uniqueness

2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}benzene-1-sulfonyl fluoride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and materials science .

Eigenschaften

Molekularformel

C13H8F2N2O2S

Molekulargewicht

294.28 g/mol

IUPAC-Name

2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C13H8F2N2O2S/c14-9-5-6-13-16-11(8-17(13)7-9)10-3-1-2-4-12(10)20(15,18)19/h1-8H

InChI-Schlüssel

JDKDBBIUAJKELR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)F)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.